4-Amino-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
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Overview
Description
4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S. It is known for its unique structure, which includes an amino group, a sulfonohydrazide group, and a cyclohexylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the reaction of 4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide include:
- 4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide
- Benzenesulfonic acid, 4-amino-, 2-(4-methylcyclohexylidene)hydrazide
Uniqueness
What sets 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5448-72-6 |
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Molecular Formula |
C13H19N3O2S |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-10-2-6-12(7-3-10)15-16-19(17,18)13-8-4-11(14)5-9-13/h4-5,8-10,16H,2-3,6-7,14H2,1H3 |
InChI Key |
VFVBWOASORDSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)N)CC1 |
Origin of Product |
United States |
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